molecular formula C18H16N2O4 B2704457 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide CAS No. 1103514-26-6

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide

Cat. No.: B2704457
CAS No.: 1103514-26-6
M. Wt: 324.336
InChI Key: PFDKHBSJFALDIP-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole-5-carbonyl group, which is a derivative of benzene and a heterocyclic compound containing the methylenedioxy functional group . This compound is likely to be colorless .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis method involves the use of a well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the asymmetric unit of the title molecule, C8H7NO3, consists of two molecules differing slightly in conformation and in their intermolecular interactions in the solid . The dihedral angle between the benzene and dioxolane rings is 0.20 (7) in one molecule and 0.31 (7) in the other .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . This suggests that the compound “this compound” could also undergo similar reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of 1,3-Benzodioxole-5-carboxylic acid, a related compound, is 166.1308 .

Scientific Research Applications

Acylation of Tertiary Amides

Research by Bottomley and Boyd (1980) explores the acylation of tertiary carboxamides, a process relevant to the synthesis of compounds similar to "1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide". Their work demonstrates how tertiary carboxamides can be acylated at the oxygen atom, leading to the formation of 1-acyloxyiminium salts and 1-acyloxyenamines. This process is significant for the synthesis of various organic compounds, offering insights into the chemical behavior and potential modifications of the target compound (Bottomley & Boyd, 1980).

Convenient Access to Substituted Spiro[cyclopropane-1,4'-oxazoline]s

Dalai et al. (2008) describe the synthesis of spirocyclopropanated methyl oxazolinecarboxylates, which share structural similarities with the compound . Their method involves Michael additions of carboxamides under basic conditions, leading to a range of derivatives through coupling reactions. This research highlights the versatility of oxazoline derivatives in organic synthesis, suggesting potential pathways for the synthesis or modification of "this compound" (Dalai et al., 2008).

Synthesis and Biological Activity of Indazole Derivatives

Lu et al. (2017) focus on the synthesis and characterization of indazole derivatives, including the structural analysis of a similar compound, which demonstrates effective inhibition on cancer cell proliferation. The methodology and findings provide a basis for understanding the potential biological activities of related compounds, including "this compound" (Lu et al., 2017).

Safety and Hazards

While specific safety and hazard information for “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide” is not available, general precautions should be taken when handling similar compounds. For example, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

The future directions for research on “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide” could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, the total synthesis of benzo[d][1,3]dioxole-type aporphines, coptisines, and dibenzopyrrocolines could be unified .

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-19-17(21)14-8-11-4-2-3-5-13(11)20(14)18(22)12-6-7-15-16(9-12)24-10-23-15/h2-7,9,14H,8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDKHBSJFALDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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